molecular formula C18H13BrO7S B2934331 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 929478-45-5

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2934331
CAS No.: 929478-45-5
M. Wt: 453.26
InChI Key: JHPHXLVXKYNGLG-SOFYXZRVSA-N
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Description

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C18H13BrO7S and its molecular weight is 453.26. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO7S/c1-27(21,22)26-13-2-3-14-15(7-13)25-16(17(14)20)6-10-4-12(19)5-11-8-23-9-24-18(10)11/h2-7H,8-9H2,1H3/b16-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPHXLVXKYNGLG-SOFYXZRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic molecule with considerable potential in medicinal chemistry. Its unique structure, characterized by a benzofuran core and various functional groups, suggests a wide range of biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's molecular formula is C22H18BrNO7C_{22}H_{18}BrNO_7, with a molecular weight of 488.3 g/mol. The structure includes several key features:

  • Benzofuran Core : A common motif in many biologically active compounds.
  • Benzo[d][1,3]dioxin Moiety : Known for its role in various pharmacological activities.
  • Methanesulfonate Group : Enhances solubility and bioavailability.

While the precise mechanism of action for this compound has not been fully elucidated, preliminary studies suggest that it may interact with specific biological targets such as:

  • Glycogen Synthase Kinase 3β (GSK-3β) : This kinase is implicated in various diseases including Alzheimer's and cancer. Compounds with similar structures have shown inhibitory activity against GSK-3β with IC50 values in the micromolar range .
  • Serine/Threonine Kinases : The compound may exhibit anti-inflammatory properties by modulating kinase activity involved in inflammatory pathways.

Antitumor Activity

Research indicates that benzofuran derivatives can exhibit significant antitumor activity. For instance, compounds structurally related to (Z)-2 have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the antitumor efficacy of a related benzofuran derivative with an IC50 value around 10 μM against neuroblastoma cells .

Antibacterial Properties

Benzofuran derivatives have also been evaluated for their antibacterial activity. In a comparative study, several benzofurans showed inhibition against Gram-positive and Gram-negative bacteria at varying concentrations. For example, one derivative inhibited Staphylococcus aureus at concentrations as low as 0.833 mg/mL .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Preliminary structure-activity relationship studies indicate that it could selectively inhibit SIRT2 (an NAD+-dependent deacetylase) with promising IC50 values in the micromolar range . This inhibition could have implications for cancer therapy and neurodegenerative diseases.

Case Studies

  • Study on GSK-3β Inhibition :
    • Objective : To evaluate the inhibitory effects on GSK-3β.
    • Methodology : Cell-based assays using neuroblastoma N2a cells.
    • Findings : Significant increase in phosphorylated GSK-3β levels upon treatment with related compounds, indicating effective inhibition .
  • Antibacterial Screening :
    • Objective : To assess antibacterial efficacy against common pathogens.
    • Methodology : Minimum inhibitory concentration (MIC) assays were conducted against Escherichia coli and Bacillus subtilis.
    • Findings : The compound exhibited notable antibacterial activity with MIC values comparable to standard antibiotics .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (µM)Biological Activity
Compound ABenzofuran Derivative10Antitumor
Compound BBenzodioxin Analog5GSK-3β Inhibition
Compound CBenzofuran-SIRT2 Inhibitor3.81SIRT2 Inhibition

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